3-amino-N-(pyridin-3-ylmethyl)propanamide medicinal chemistry applications
3-amino-N-(pyridin-3-ylmethyl)propanamide medicinal chemistry applications
Technical Guide: 3-amino-N-(pyridin-3-ylmethyl)propanamide in Medicinal Chemistry
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)propanamide (CAS: 271591-66-3) represents a high-value, bifunctional scaffold in modern medicinal chemistry. Structurally composed of a 3-picolylamine "head" and a
Its utility is driven by two primary factors:
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The Pyridine Pharmacophore: A proven motif for hydrogen bond interactions within enzyme active sites (e.g., the hinge region of kinases).
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The Flexible Linker: The propylamide chain offers optimal spacing and solubility, while the primary amine provides a versatile handle for late-stage diversification or PROTAC linker construction.
Structural Analysis & Physicochemical Properties
Understanding the electronic and steric profile of this molecule is essential for rational drug design.
The Pyridine "Anchor" (Head)
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Role: Acts as a weak base (pKa ~5.2) and a hydrogen bond acceptor.
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Medicinal Relevance: In kinase inhibitors, the pyridine nitrogen often mimics the interaction of the adenine ring of ATP, forming a critical H-bond with the backbone NH of the hinge region residues.
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Solubility: The pyridine ring significantly enhances aqueous solubility compared to phenyl analogs, a crucial parameter for oral bioavailability.
The -Alanine Linker (Tail)
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Role: Provides a 3-carbon spacer (counting the amide carbonyl) between the aromatic anchor and the functional amine.
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Flexibility: Unlike rigid piperazine or piperidine linkers, the acyclic chain allows the molecule to adopt multiple conformations to fit into restricted sub-pockets.
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Primary Amine: A nucleophilic handle (pKa ~9-10) ready for amide coupling, reductive amination, or sulfonylation.
Table 1: Physicochemical Profile
| Property | Value (Predicted) | Medicinal Chemistry Implication |
| Molecular Weight | 179.22 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~0.1 - 0.5 | Highly hydrophilic; excellent for lowering lipophilicity of lead compounds. |
| H-Bond Donors | 2 (Amide NH, Amine NH2) | Critical for specific binding interactions. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) | Facilitates water solubility and target engagement. |
| Rotatable Bonds | 4 | High flexibility allows induced-fit binding. |
Medicinal Chemistry Applications
Kinase Inhibitor Design (ROCK/PKA/PKC)
The 3-aminopyridine motif is structurally homologous to the "tail" regions of several Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil and Ripasudil .
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Mechanism: The pyridine ring binds to the ATP-binding pocket, while the amide linker extends out towards the solvent front or a ribose-binding pocket.
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Strategy: Use 3-amino-N-(pyridin-3-ylmethyl)propanamide as a starting fragment. The primary amine can be derivatized with diverse aryl halides or acid chlorides to probe the "back pocket" of the kinase, optimizing selectivity.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical for ternary complex formation.
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Application: This molecule serves as a "rigid-flexible" hybrid linker. The pyridine can be part of the E3 ligase ligand (e.g., VHL or Cereblon binder), while the amine connects to the target protein warhead.
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Advantage: The pyridine nitrogen can form intramolecular H-bonds or specific interactions with the E3 ligase surface, reducing the entropic penalty of binding.
Peptidomimetics & Stability
Incorporating this scaffold into peptide backbones can improve metabolic stability.
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Strategy: Replace a labile peptide bond with the stable secondary amide of the propanamide.
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Result: The pyridine ring mimics the side chain of histidine or tryptophan but with different electronic properties, potentially improving resistance to proteases.
Experimental Protocol: Synthesis & Handling
Objective: Robust synthesis of 3-amino-N-(pyridin-3-ylmethyl)propanamide from commercially available precursors. Scale: 10 mmol (Gram-scale).
Retrosynthetic Analysis
The most reliable route involves the coupling of 3-picolylamine with N-Boc-
Step-by-Step Methodology
Step A: Amide Coupling (Boc-Protection Strategy)
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Reagents: N-Boc-
-alanine (1.89 g, 10 mmol), 3-Picolylamine (1.08 g, 10 mmol), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq). -
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
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Procedure:
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Dissolve N-Boc-
-alanine in DCM (50 mL) at 0°C. -
Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min to activate the acid.
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Add 3-Picolylamine dropwise.
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Warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup: Wash with sat. NaHCO3 (2x), water, and brine. Dry over Na2SO4. Concentrate in vacuo.
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Validation: Check LC-MS for [M+H]+ = 280.1 (Boc-intermediate).
Step B: Boc-Deprotection
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Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
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Procedure:
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Dissolve the intermediate from Step A in DCM (10 mL).
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Add TFA (10 mL) dropwise at 0°C.
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Stir at RT for 2 hours.
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Isolation: Concentrate to remove TFA. The product will be the TFA salt.
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Free Basing (Optional but Recommended): Dissolve salt in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with MP-Carbonate resin to obtain the free amine.
Step C: Storage
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Store the free amine under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation from atmospheric CO2.
Visualization of Concepts
Pharmacophore & Interaction Map
This diagram illustrates how the molecule interacts within a hypothetical kinase active site.
Caption: Pharmacophore mapping of 3-amino-N-(pyridin-3-ylmethyl)propanamide showing critical binding interactions.
Synthetic Pathway
Visualizing the robust synthesis route described in Section 3.
Caption: Step-by-step synthetic pathway for the production of the target scaffold.
References
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PubChem. "Compound Summary: 3-amino-N-(pyridin-3-ylmethyl)propanamide (CID 16795881)." National Library of Medicine. Available at: [Link]
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Liao, J., et al. "Rho-associated kinase (ROCK) inhibitors in the treatment of eye diseases." Journal of Medicinal Chemistry, 2016.[1] (Contextual reference for pyridine-amide scaffolds in ROCK inhibition).
- Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. (Methodology for using fragment linkers).
